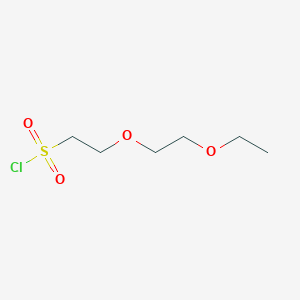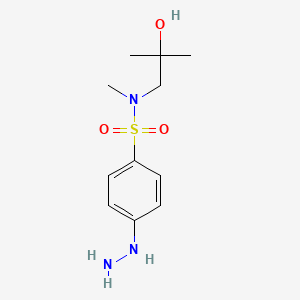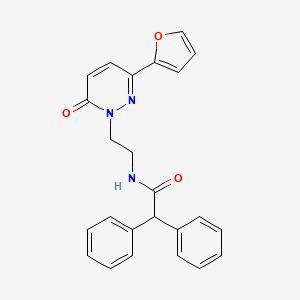![molecular formula C16H11N3O3S B2927833 6-Hydroxy-11-(3-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 674805-88-0](/img/structure/B2927833.png)
6-Hydroxy-11-(3-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Research efforts in synthesizing complex organic compounds with specific functional groups, such as hydroxy, methoxy, and thia, have been explored for their unique properties and applications. For instance, studies on the synthesis of hydroxy- and methoxy-substituted compounds have shown their potential in creating bioisosteric analogs with enhanced biological activity or improved pharmacokinetic properties (Shishov et al., 2014). Similarly, compounds containing the thia group have been investigated for their antimicrobial and anti-inflammatory activities, highlighting their potential in medicinal chemistry (Al-Abdullah et al., 2014).
Biological and Environmental Interactions
The presence of phenolic and methoxylated groups in organic compounds has been associated with various biological and environmental interactions. Research on phenolic and methoxylated organohalogen contaminants, for example, has explored their accumulation and effects in biological systems, providing insight into how similar structural features in compounds might influence their behavior and potential toxicity (Fujii et al., 2014).
Pharmacological Applications
Compounds with intricate structures, including those with heterocyclic and aromatic moieties, have been a focus of pharmacological research. The synthesis and evaluation of triazole-thiol derivatives for their antimicrobial and anti-inflammatory properties offer a glimpse into how the compound could be explored for similar applications (Sah et al., 2014).
Sensing and Detection Applications
The synthesis and application of compounds for the development of fluorescent probes or sensors for metal cations and pH changes demonstrate the utility of functionalized organic molecules in analytical chemistry. Compounds with specific functional groups can exhibit selective sensitivity to environmental changes, making them useful in the development of diagnostic tools (Tanaka et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
11-(3-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c1-22-9-4-2-3-8(7-9)11-6-5-10-12-13(23-15(10)17-11)14(20)19-16(21)18-12/h2-7H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMPVALPAXLOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C2)C4=C(S3)C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-11-(3-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)


![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)
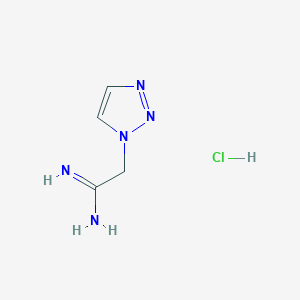
![2-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2927761.png)
![N-(4-ethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2927764.png)
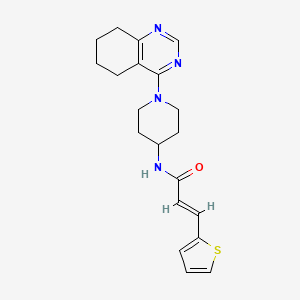
![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2927766.png)
